4-Ethyl-5-oxononanal
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Overview
Description
4-Ethyl-5-oxononanal is an organic compound with the molecular formula C₁₁H₂₀O₂ It is a derivative of nonanal, characterized by the presence of an ethyl group at the fourth position and a keto group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-oxononanal can be achieved through several methods. One common approach involves the oxidation of 4-ethyl-5-hydroxynonanal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out under controlled conditions to ensure the selective formation of the keto group at the fifth position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Additionally, advanced purification techniques such as distillation and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-oxononanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-ethyl-5-hydroxynonanal.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethyl-5-oxononanoic acid.
Reduction: Formation of 4-ethyl-5-hydroxynonanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-5-oxononanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-oxononanal involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nonanal: A simple aldehyde with a similar structure but lacking the ethyl and keto groups.
4-Ethyl-5-hydroxynonanal: A reduced form of 4-Ethyl-5-oxononanal with a hydroxyl group instead of a keto group.
4-Ethyl-5-oxononanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a keto group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
88072-99-5 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-ethyl-5-oxononanal |
InChI |
InChI=1S/C11H20O2/c1-3-5-8-11(13)10(4-2)7-6-9-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
DSDQIUJZHKNSEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CC)CCC=O |
Origin of Product |
United States |
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